N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensor for Silver Ions
A novel application of a similar compound, N-((1H-benzo[d]imidazol-2-yl)methyl)quinoline-2-carboxamide, is as a fluorescent chemosensor for Ag+ detection. This chemosensor exhibits a "turn-on" effect for Ag+ in a methanol/Tris buffer, showing high sensitivity and selectivity, even in the presence of other metal ions. The detection limit of 4.4×10−7 M aligns with the WHO standard for drinking water. The detailed interaction mechanism between the sensor and Ag+ ions was investigated through NMR and MALDI Mass spectra analysis (Chen et al., 2016).
Corrosion Inhibition
Another research area explores derivatives of similar compounds for their corrosion inhibition efficiency. For example, 1-(2-ethylamino)-2-methylimidazoline and its derivatives have been evaluated as corrosion inhibitors in acid media. The study found that certain imidazoline derivatives are good corrosion inhibitors, with their efficiency analyzed through potentiodynamic polarization curves and electrochemical impedance spectroscopy. These findings were further supported by theoretical calculations, indicating their potential as efficient corrosion inhibitors due to active sites and geometric considerations (Cruz et al., 2004).
Photocatalytic and Magnetic Properties
Complexes constructed from quinoline–imidazole–monoamide ligands have been studied for their electrochemical, photocatalytic, and magnetic properties. Introducing a quinoline–imidazole–monoamide ligand into reaction systems with different metal ions led to the synthesis of octamolybdate-based complexes. These complexes showed promising electrocatalytic activities and photocatalytic properties for degrading organic dyes, as well as displaying weak antiferromagnetic behavior. This suggests the potential application of such complexes in environmental remediation and magnetic material development (Li et al., 2020).
Mechanism of Action
Target of Action
Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to inhibit ck1δ, a member of the casein kinase 1 (ck1) family . CK1 isoforms are involved in the regulation of many cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Mode of Action
Compounds with a similar structure have been reported to block aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes . This suggests that the compound may interact with its targets to modulate gene transcription.
Biochemical Pathways
The inhibition of ck1δ can impact several cellular processes, including wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation . These processes involve multiple biochemical pathways, suggesting that the compound could have wide-ranging effects on cellular function.
Pharmacokinetics
Compounds with the 1h-benzo[d]imidazol-2-yl moiety are known to exhibit a broad range of chemical and biological properties , which could potentially influence their pharmacokinetic profile.
Result of Action
Compounds with a similar structure have been reported to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could have potential anti-tumor effects.
Action Environment
The synthesis of similar compounds has been reported to be influenced by the presence or absence of certain reagents , suggesting that the compound’s activity could potentially be affected by its chemical environment.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-17(24)9-12-8-11(6-7-13(12)22-23)18(25)19-10-16-20-14-4-2-3-5-15(14)21-16/h2-5,9,11H,6-8,10H2,1H3,(H,19,25)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAQGOUEDKHODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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